molecular formula C8H11BN2O3 B111733 5-Acetamido-2-aminophenylboronic acid CAS No. 136237-73-5

5-Acetamido-2-aminophenylboronic acid

Cat. No. B111733
CAS RN: 136237-73-5
M. Wt: 194 g/mol
InChI Key: SFHNMRIMBLCZGZ-UHFFFAOYSA-N
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Description

5-Acetamido-2-aminophenylboronic acid is a chemical compound with the molecular formula C8H11BN2O3 . It has a molecular weight of 194 and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 5-Acetamido-2-aminophenylboronic acid is represented by the formula C8H11BN2O3 . The ChemSpider ID for this compound is 14102642 .


Chemical Reactions Analysis

Boronic acids and their esters, including 5-Acetamido-2-aminophenylboronic acid, are valuable building blocks in organic synthesis . They are involved in various chemical reactions, including the catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

5-Acetamido-2-aminophenylboronic acid has a molecular weight of 194 . It is a boronic acid derivative, which is a class of compounds containing a boron-oxygen bond .

Scientific Research Applications

Analgesic Drug Development

5-Acetamido-2-aminophenylboronic acid: derivatives have shown potential in the design and synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). These derivatives can be tailored to increase selectivity over cyclooxygenase 2 (COX-2), which is a key enzyme in the inflammatory process. The derivatives exhibit better bioavailability and binding affinity with COX-2 receptors, indicating their potential for developing analgesics with fewer side effects .

Sensing Applications

Boronic acids, including 5-Acetamido-2-aminophenylboronic acid , are utilized in sensing applications due to their ability to form complexes with diols and strong Lewis bases. This property makes them suitable for the development of sensors that can detect various biological and chemical substances .

Therapeutic Applications

The boronic acid moiety is considered for the design of new therapeutic agents, particularly as boron-carriers in neutron capture therapy. This application takes advantage of the compound’s reactivity and its potential for forming stable complexes suitable for targeted therapy .

Protein Manipulation

In proteomics research, 5-Acetamido-2-aminophenylboronic acid is used for protein manipulation and modification. Its ability to interact with proteins makes it a valuable tool for studying protein function and for developing new biochemical methods .

Separation Technologies

Materials functionalized with boronate groups, such as 5-Acetamido-2-aminophenylboronic acid , are employed in the separation of saccharides and polyols. These materials facilitate affinity adsorption processes, which are crucial for the purification of biomolecules in various industrial processes .

Biological Labelling

The interaction of boronic acids with diols is also exploited in biological labelling. This application is significant in the field of glycobiology, where it is used for labelling carbohydrates that are free or bound to proteins and lipids .

Drug Discovery

In drug discovery, 5-Acetamido-2-aminophenylboronic acid is a biochemical tool for the structural and computational-driven molecule design. It plays a role in the in-silico analysis of target interactions, aiding in the prediction of pharmacokinetics and toxicological properties of new drug candidates .

Electrophoresis and Microparticle Analysis

Boronic acids are used in electrophoresis for the separation of glycated molecules. Additionally, they serve as building materials for microparticles in analytical methods, contributing to the advancement of techniques in bioanalysis .

Mechanism of Action

Target of Action

The primary target of 5-Acetamido-2-aminophenylboronic acid is the palladium (II) complex . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 5-Acetamido-2-aminophenylboronic acid involves two key processes: oxidative addition and transmetalation . In the oxidative addition process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Acetamido-2-aminophenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s known that organoboron compounds, including boronic esters, are generally stable and readily prepared . They are also environmentally benign, making them suitable for various applications .

Result of Action

The result of the action of 5-Acetamido-2-aminophenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, where the organoboron reagent interacts with the palladium (II) complex to form a new bond .

Action Environment

The action of 5-Acetamido-2-aminophenylboronic acid is influenced by several environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Boronic esters, such as 5-acetamido-2-aminophenylboronic acid, are usually more stable and can withstand these environmental factors . Additionally, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant, which further enhances the efficacy and stability of the compound .

properties

IUPAC Name

(5-acetamido-2-aminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHNMRIMBLCZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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